Home > Products > Screening Compounds P74778 > 2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide
2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide - 1903050-84-9

2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Catalog Number: EVT-3096242
CAS Number: 1903050-84-9
Molecular Formula: C14H15N3O
Molecular Weight: 241.294
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

    Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor. [] It exhibits promising anticancer activity in vitro and in vivo, particularly against human myelodysplastic syndrome (SKM-1) cell line. [] (S)-17b, the active enantiomer, effectively induces apoptosis and G1 cell cycle arrest. []

    Relevance: Both this compound and 2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide share a central benzamide core structure. They differ in the substituents attached to this core, with this compound possessing a more complex substitution pattern including a pyridazinone ring system and a substituted piperidine ring. Despite these differences, the shared benzamide moiety highlights a structural similarity.

N-{2-amino-4-substituted [(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acids

    Compound Description: This series of compounds are designed as antineoplastic agents, acting as folate antagonists. [] Their structure incorporates a pyrrolo[2,3-d]pyrimidine moiety, which is closely related to the structure of the known thymidylate synthase inhibitor LY231514. []

4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide

    Compound Description: This compound, characterized by its crystal structure, features a piperidine ring linked to a benzamide core via an ethyl chain. []

    Relevance: This compound shares a significant structural similarity with 2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide. Both compounds contain a benzamide core connected to a nitrogen-containing heterocycle through an ethyl linker. The key difference lies in the heterocycle: a piperidine ring in this compound and a pyrimidine ring in the target compound.

4-methyl-N-[(2-pyridine-2-yl-ethyl)carbamothioyl]benzamide

    Compound Description: This compound is a thiourea derivative that has been successfully immobilized onto silica to create a novel heterogeneous catalyst. []

    Relevance: This compound shares the benzamide core structure with 2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide, although it incorporates a thiourea group instead of a simple amide linkage. Additionally, both feature a heterocyclic ring (pyridine in this case) connected via an ethyl chain.

2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide

    Compound Description: This benzoyl thiourea derivative has been structurally characterized through X-ray crystallography. [] It displays intramolecular hydrogen bonding, forming an S(6) ring motif. [] In the crystal structure, molecules interact via N—H⋯N hydrogen bonds, leading to the formation of inversion dimers, which are further stabilized by C—H⋯S hydrogen bonds. []

    Relevance: This compound is structurally analogous to 2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide, sharing the 2-methylbenzamide core and the ethyl linker connecting to a nitrogen-containing heterocycle. The difference lies in the presence of a thiourea group and a pyridine ring in this compound, compared to a simple amide linkage and a pyrimidine ring in the target compound.

N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid

    Compound Description: This compound acts as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), exhibiting promising antitumor activity. []

    Relevance: Both this compound and 2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide share a benzamide core structure linked to a heterocycle via an ethyl chain. While the target compound features a simple pyrimidine ring, this compound contains a substituted pyrrolo[2,3-d]pyrimidine moiety. This shared structural motif highlights their relation.

N-[2-amino-4-ethyl-6-methyl[(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid

  • Relevance: This compound, similar to 2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide, features a benzamide core structure. A key difference lies in the substituent attached to this core. While the target compound has a 2-methylpyrimidine linked through an ethyl spacer, this compound possesses a more complex 2-amino-4-ethyl-6-methylpyrrolo[2,3-d]pyrimidin-5-yl group connected by an ethyl chain.

N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709)

    Compound Description: This compound, RAF709, is a potent, selective, and efficacious B/C RAF inhibitor. [] Developed through a structure-based drug design approach, it demonstrates efficacy in preclinical models of KRAS mutant cancers. []

    Relevance: This compound and 2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide share a key structural similarity - the benzamide core. While the target compound features a simple pyrimidine substituent, RAF709 possesses a more complex substituted bipyridine moiety. This shared benzamide core highlights their structural relation despite differences in the overall complexity.

2,4-Dichloro-N -(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide

    Compound Description: This compound is a 1,3,4-thiadiazole derivative synthesized from a hydrazinecarbothioamide precursor. [] Molecular docking studies suggest potential inhibitory activity against dihydrofolate reductase (DHFR). []

    Relevance: This compound shares the benzamide moiety with 2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide. Both compounds feature an ethyl linker connecting the benzamide core to a heterocyclic ring system, but the heterocyclic moiety differs: a thiadiazole ring in this compound and pyrimidine in the target compound.

(E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-(3R,5S)-3,5-dihydroxyhept-6-enoic acid

    Compound Description: This compound is a HMG-CoA reductase inhibitor and exists as various crystalline salts (ammonium, methyl ammonium, ethyl ammonium, diethanol ammonium, tris-(hydroxymethyl)methyl ammonium, benzyl ammonium, 4-methoxybenzyl ammonium, lithium or magnesium salt). [] The crystalline salts offer advantages in terms of purity, homogeneity, and stability compared to the free acid form. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

    Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. [] It shows promise for treating inflammatory diseases like rheumatoid arthritis (RA), demonstrating efficacy in preclinical RA models and a favorable safety profile in Phase 1 clinical trials. []

    Relevance: This compound, similar to 2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide, possesses a benzamide core, albeit with different substitutions. While the target compound has a 2-methylpyrimidine linked via an ethyl spacer, this compound features a more elaborate substituted biphenyl system connected directly to the benzamide nitrogen.

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide

    Compound Description: This compound exhibits promising anticancer activity, demonstrating significant inhibitory effects against the proliferation of human colon cancer cell line HT-29, human lung adenocarcinoma cell line A549, and human gastric cancer cell line MKN45. [] Molecular docking studies suggest potential inhibitory activity against PDB:3D15. []

N-(4-[2-(2-amino-4(3H)-oxo-7H-pyrrolo[2, 3-d]pyrimidin-6-yl)ethyl]benzoyl)-L-glutamic acid

    Compound Description: This compound represents a regioisomer of LY231514, a potent thymidylate synthase (TS) inhibitor and antitumor agent. [] Preliminary in vitro studies revealed a complete loss of biological activity when compared to LY231514, highlighting the importance of the position of the ethanobenzoylglutamate moiety on the pyrrolopyrimidine ring system for biological activity. []

N-[4-[2-(2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5- yl)ethyl]benzoyl]-L-glutamic acid (ALIMTA)

    Compound Description: This compound, known as ALIMTA (LY231514, MTA), is a clinically relevant antitumor agent. [] Its mechanism of action primarily involves inhibition of thymidylate synthase (TS). []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

    Compound Description: Hu7691 (B5) is a potent and selective Akt inhibitor. [] It exhibits promising anticancer activity and an improved cutaneous safety profile compared to other Akt inhibitors. []

Properties

CAS Number

1903050-84-9

Product Name

2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide

IUPAC Name

2-methyl-N-(2-pyrimidin-5-ylethyl)benzamide

Molecular Formula

C14H15N3O

Molecular Weight

241.294

InChI

InChI=1S/C14H15N3O/c1-11-4-2-3-5-13(11)14(18)17-7-6-12-8-15-10-16-9-12/h2-5,8-10H,6-7H2,1H3,(H,17,18)

InChI Key

KCSUQEMQPSEDTK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NCCC2=CN=CN=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.